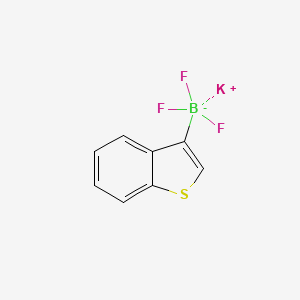

Potassium benzothiophene-3-trifluoroborate

Übersicht

Beschreibung

Potassium benzothiophene-3-trifluoroborate is a chemical compound with the molecular formula C8H5BF3KS and a molecular weight of 240.09 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is primarily used in research and industrial applications due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium benzothiophene-3-trifluoroborate typically involves the reaction of benzothiophene with boron trifluoride and potassium fluoride . The process can be summarized as follows:

Boron Trifluoride Reaction: Benzothiophene is reacted with boron trifluoride to form benzothiophene-3-boronic acid.

Potassium Fluoride Addition: The benzothiophene-3-boronic acid is then treated with potassium fluoride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the reagents and control the reaction conditions.

Purification: The product is purified through crystallization techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium benzothiophene-3-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Recent studies have begun to explore the pharmacological properties of potassium benzothiophene-3-trifluoroborate, particularly its antinociceptive effects:

Antinociceptive Studies:

- Research indicates that this compound exhibits significant pain-relieving properties in animal models. In experiments involving acetic acid-induced pain in mice, doses as low as 5 mg/kg demonstrated a marked reduction in pain responses without causing motor impairment .

Mechanism of Action:

- The antinociceptive effect appears to be mediated through α2-adrenergic and serotonergic pathways, rather than through the opioid system. This suggests a unique mechanism that could be beneficial for developing new analgesics with fewer side effects associated with traditional opioids .

Toxicological Investigations

Investigations into the toxicological profile of this compound reveal:

Safety Profile:

- Studies have shown no significant hepatotoxic or nephrotoxic effects at therapeutic doses. Parameters such as liver enzyme levels and lipid peroxidation did not differ significantly from control groups .

Potential Risks:

- While initial findings indicate low toxicity, further research is necessary to fully understand the long-term effects and safety profile of this compound in humans.

Wirkmechanismus

The mechanism by which potassium benzothiophene-3-trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction . The key molecular targets are the aryl halides, and the pathway involves the formation of a palladium complex that facilitates the coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium furan-3-trifluoroborate

- Potassium thiophene-3-trifluoroborate

- Potassium phenyltrifluoroborate

Uniqueness

Potassium benzothiophene-3-trifluoroborate is unique due to its benzothiophene moiety, which imparts specific electronic and steric properties that enhance its reactivity in certain cross-coupling reactions . This makes it particularly valuable in the synthesis of complex organic molecules where other trifluoroborates might not be as effective .

Biologische Aktivität

Potassium benzothiophene-3-trifluoroborate (K-BTF) is an organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of K-BTF, including its pharmacological properties, toxicological investigations, and relevant case studies.

- Molecular Formula : CHBFKS

- Molecular Weight : 190.032 g/mol

- CAS Number : 192863-37-9

Pharmacological Properties

Recent studies have explored the pharmacological effects of K-BTF, particularly its antinociceptive properties. The compound has been evaluated for its ability to alleviate pain in animal models.

Antinociceptive Activity

In a study assessing the antinociceptive effects of K-BTF, mice were administered varying doses (1, 5, 10, 25, 50, and 100 mg/kg) via oral route. The results indicated significant pain reduction at doses starting from 5 mg/kg when subjected to acetic acid-induced visceral pain. The mechanism appears to involve α2-adrenergic and serotonergic pathways rather than opioidergic receptors .

Toxicological Investigations

Toxicological assessments have been conducted to evaluate the safety profile of K-BTF. Key findings include:

- Lethality : No significant lethality was observed in mice treated with single doses of up to 100 mg/kg .

- Biochemical Parameters : Plasma aspartate and alanine aminotransferase activities, as well as urea and creatinine levels, remained unchanged compared to control groups, indicating no acute liver or kidney toxicity .

- Oxidative Stress Markers : Levels of lipid peroxidation in liver and kidney tissues did not differ significantly from control groups, suggesting that K-BTF does not induce oxidative stress at the tested doses .

Study on Pain Reduction Mechanism

A detailed investigation into the mechanism of action revealed that K-BTF's analgesic effects are mediated through non-opioid pathways. This study utilized various receptor antagonists to delineate the specific pathways involved in pain modulation. The findings suggest a promising avenue for further research into non-opioid analgesics derived from organotrifluoroborates .

Data Summary

| Parameter | Control Group | K-BTF (25 mg/kg) | K-BTF (50 mg/kg) | K-BTF (100 mg/kg) |

|---|---|---|---|---|

| Aspartate Aminotransferase (U/L) | Normal Range | Normal | Normal | Normal |

| Alanine Aminotransferase (U/L) | Normal Range | Normal | Normal | Normal |

| Urea (mg/dL) | Normal Range | Normal | Normal | Normal |

| Creatinine (mg/dL) | Normal Range | Normal | Normal | Normal |

| Lipid Peroxidation | Low | Low | Low | Low |

Eigenschaften

IUPAC Name |

potassium;1-benzothiophen-3-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOIXLPVLKJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CSC2=CC=CC=C12)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000160-73-5 | |

| Record name | Borate(1-), benzo[b]thien-3-yltrifluoro-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.